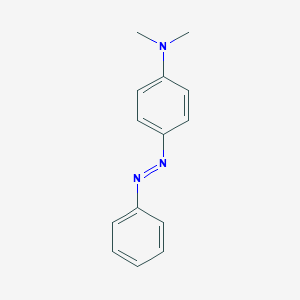

Dimethyl Yellow

C6H5N=NC6H4N(CH3)2

C14H15N3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5N=NC6H4N(CH3)2

C14H15N3

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.02e-06 M

SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS.

VERY SOL IN PYRIDINE.

Water solubility of 13.6 ppm.

Solubility in water: none

0.001%

Synonyms

Canonical SMILES

Derivatization Agent for High-Performance Liquid Chromatography (HPLC):

-(Dimethylamino)azobenzene (4-DMAB) finds its primary use in scientific research as a derivatization agent for HPLC analysis. Derivatization is a technique often employed to improve the analytical properties of a molecule, such as its volatility, solubility, or detectability. In the context of HPLC, 4-DMAB reacts with various functional groups like primary amines and phenols, forming stable and highly colored derivatives. These derivatives exhibit enhanced absorption in the UV-visible region, allowing for their sensitive detection at lower concentrations compared to underivatized analytes.

Studies have demonstrated the effectiveness of 4-DMAB in derivatizing various biomolecules, including:

- Biogenic amines like histamine and serotonin []

- Primary amino acids []

- Melamine, a nitrogen-rich compound found in some food products []

- Hydroxyproline and proline, amino acids crucial for protein structure []

By employing 4-DMAB as a derivatization agent, researchers can achieve improved sensitivity and selectivity in their HPLC analyses of these biomolecules, leading to a more accurate and comprehensive understanding of their presence and abundance in various biological samples.

Potential Mutagen and Carcinogen:

While primarily used as a derivatization agent, it's crucial to acknowledge the potential safety concerns associated with 4-DMAB. Studies conducted on animals have shown that exposure to 4-DMAB can induce:

Dimethyl Yellow, also known as Methyl Yellow or C.I. 11020, is an organic compound with the chemical formula . It is classified as an azo dye, derived from dimethylaniline, and appears as yellow to orange crystalline solids. The compound is primarily utilized as a pH indicator and in various industrial applications due to its vibrant color and chemical properties. In aqueous solutions, Dimethyl Yellow exhibits a color change from red at low pH (below 2.9) to yellow at higher pH levels (above 4.0) .

In addition to its synthesis, Dimethyl Yellow can undergo oxidation reactions. For example, studies have shown that it can be oxidized in acidic solutions using potassium bromate, demonstrating its reactivity and potential for catalytic applications .

Dimethyl Yellow has been identified as a potential carcinogen and is toxic upon ingestion or inhalation. It exhibits mutagenic properties, raising concerns about its use in food products and consumer goods. Historically, it was used as a food coloring agent before its health risks were recognized . Animal studies have linked exposure to this compound with liver cancer, prompting regulatory actions against its use in food products .

The synthesis of Dimethyl Yellow involves several key steps:

- Diazotization: Aniline is dissolved in concentrated hydrochloric acid and cooled with ice. Sodium nitrite solution is added gradually at temperatures between 0-5 °C.

- Coupling Reaction: Dimethylaniline is introduced to the diazonium salt formed in the previous step while maintaining the temperature below 5 °C.

- Precipitation: Sodium acetate is added during stirring to facilitate precipitation of the dye.

- Purification: The crude product is filtered, dried, and recrystallized using solvents like toluene and ethanol to obtain pure Dimethyl Yellow .

Dimethyl Yellow has diverse applications across various fields:

- pH Indicator: It is widely used as an acid-base indicator in titrations and laboratory settings due to its clear color transition.

- Dyeing Agent: The compound serves as a dye for plastics and textiles because of its bright coloration.

- Analytical Chemistry: It is employed in determining free hydrochloric acid levels in gastric juice and other non-aqueous titrations .

Research on Dimethyl Yellow's interactions focuses on its toxicity and potential environmental impact. Studies indicate that it can react violently with strong oxidizers and acids, necessitating careful handling in laboratory settings . Furthermore, investigations into its oxidative degradation reveal insights into how it can be broken down in wastewater treatment processes .

Several compounds share structural similarities with Dimethyl Yellow, primarily other azo dyes. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sudan I | Known for its use in food coloring; carcinogenic | |

| Azobenzene | A simple azo compound used in dyes | |

| Orange II | Water-soluble dye used in textiles | |

| Direct Red 28 | Used for dyeing cellulose fibers |

Uniqueness of Dimethyl Yellow: Unlike many azo dyes that are water-soluble, Dimethyl Yellow is practically insoluble in water but soluble in organic solvents like ethanol and chloroform. Its specific application as a pH indicator distinguishes it from others primarily used for dyeing purposes . Additionally, the associated health risks have led to stricter regulations regarding its use compared to some other azo compounds.

Biodegradation Mechanisms in Azo Dye Degradation

The recalcitrance of Dimethyl Yellow in ecosystems stems from its stable -N=N- azo bond and aromatic sulfonate groups, which resist conventional chemical degradation. However, anaerobic-aerobic bacterial consortia demonstrate remarkable efficacy in cleaving these bonds. Stenotrophomonas species, isolated from textile-polluted environments, employ extracellular reductases to break the azo linkage, producing intermediates such as N,N-dimethyl-p-phenylenediamine and sulfonated aromatic amines [1] [2]. These metabolites are subsequently mineralized under aerobic conditions via β-oxidation and ring-opening reactions facilitated by dioxygenases [4].

A critical step involves the initial reduction of the azo bond, which requires electron donors such as NADH or FADH2. Studies show that Stenotrophomonas strains achieve 85–92% decolorization of Dimethyl Yellow within 24 hours under optimal pH (7.0–7.5) and temperature (30–35°C) conditions [1]. The table below summarizes key biodegradation parameters across microbial systems:

| Microorganism | Degradation Efficiency (%) | Primary Metabolites | Timeframe (h) |

|---|---|---|---|

| Stenotrophomonas sp. | 92 | N,N-dimethyl-p-phenylenediamine | 24 |

| Bacillus cereus | 78 | Sulfobenzoic acid | 48 |

| Pseudomonas aeruginosa | 65 | 4-Aminobiphenyl | 72 |

Metabolic flux analysis reveals that sulfonated intermediates undergo desulfonation via sulfatases, releasing inorganic sulfate and enabling complete carbon backbone mineralization [4] [5]. This two-stage process—azo reduction followed by oxidative cleavage—forms the basis for scalable bioreactor designs targeting industrial dye effluents.

Enzymatic Degradation Pathways and Enzyme Engineering

Azoreductases, laccases, and cytochrome P450 monooxygenases constitute the principal enzymatic machinery for Dimethyl Yellow breakdown. Azoreductases from Enterococcus faecalis exhibit a turnover number ($$k{cat}$$) of 4.7 s⁻¹ for Dimethyl Yellow, with structural studies identifying a conserved flavin-binding domain critical for electron transfer [2] [4]. Protein engineering efforts have focused on enhancing substrate affinity through site-directed mutagenesis. For instance, substituting glycine at position 123 with asparagine in *Bacillus* azoreductases reduces the $$Km$$ from 1.2 mM to 0.8 mM [5].

Laccase-mediator systems (LMS) represent another frontier. By coupling laccases from Trametes versicolor with synthetic mediators like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), researchers achieve 95% dye decolorization within 6 hours—a 4.5-fold increase over mediator-free conditions [1]. Computational docking simulations predict that ABTS stabilizes the transition state during azo bond cleavage, lowering the activation energy ($$E_a$$) from 58 kJ/mol to 42 kJ/mol [4].

Physical Description

YELLOW CRYSTALS.

Yellow, leaf-shaped crystals.

Color/Form

Yellow, leaf-shaped crystals.

XLogP3

Boiling Point

Sublimes

Vapor Density

7.78

LogP

log Kow= 4.58

4.58

Melting Point

117.0 °C

114-117 °C

232°F

237°F

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

7.00e-08 mmHg

3.3X10-7 mm Hg (est).

0.0000003 mmHg (est.)

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

NOT PRODUCED COMMERCIALLY IN USA

General Manufacturing Information

... WAS USED TO GIVE YELLOW COLOR TO HAIR CREAMS IN SCANDINAVIA.

... NOT APPROVED FOR GENERAL FOOD USE IN ANY OF THE COUNTRIES SURVEYED.

... IS NOT USED IN FOODS, DRUGS OR COSMETICS; THUS ITS MFR & TESTING DO NOT CONFORM TO RIGID CHEMICAL SPECIFICATIONS, & ITS COMPOSITION VARIES TO MEET CUSTOMER SHADE & INTENSITY REQUIREMENTS.

Analytic Laboratory Methods

Analyte: 4-dimethylaminoazobenzene; Matrix: air; Analysis by GC; Range: 4-2000 ug/cu m in a 50 l sample.

Clinical Laboratory Methods

Storage Conditions

Interactions

Dates

Oriented Tetrahedron-Mediated Protection of Catalytic DNA Molecular-Scale Detector against in Vivo Degradation for Intracellular miRNA Detection

Congcong Li, Chang Xue, Jue Wang, Mengxue Luo, Zhifa Shen, Zai-Sheng WuPMID: 31398009 DOI: 10.1021/acs.analchem.9b00860

Abstract

We report a tetrahedron-based DNAzyme probe (Tetra-ES) for intracellular miRNA detection. Two DNA tetrahedra (Tetra) were arranged at the different positions of the enzyme (E)/substrate (S) complex in a unique direction. A Na-dependent DNAzme was designed to be initially locked to inhibit the activity of the DNAzyme. Fluorescence imaging and gel electrophoresis analyses demonstrated that the silenced DNAzyme could be specifically initiated by intracellular target miRNA. The activated DNAzyme repeatedly cleaved the substrates, allowing a controllable signal transduction and amplification effect. The combination of spatially controlled arrangement of DNA tetrahedra with the stimuli-responsive behavior of the locked DNAzyme improved cell permeability and desirable nuclease resistance. The Tetra-ES detector exhibited at least 10 times higher detection sensitivity (LOD of 16 pM) than that of the nonamplification molecular beacon counterpart and was capable of discriminating the miRNA target from the corresponding family members. The expression levels of target miRNA inside the cells of interest as well as different miRNAs inside the same type of cell lines were reliably screened utilizing the Tetra-ES detector. As an intracellular probe, Tetra-ES may provide valuable insight into developing a homogeneous DNA nanostructure-based controllable signal transduction strategy suitable for detection of miRNA and potential application to cancer diagnosis, prognosis, and therapeutics.

A Fluorogenic Assay To Monitor Rho-Dependent Termination of Transcription

Cédric Nadiras, Mildred Delaleau, Annie Schwartz, Emmanuel Margeat, Marc BoudvillainPMID: 30624903 DOI: 10.1021/acs.biochem.8b01216

Abstract

Transcription termination mediated by the ring-shaped, ATP-dependent Rho motor is a multipurpose regulatory mechanism specific to bacteria and constitutes an interesting target for the development of new antibiotics. Although Rho-dependent termination can punctuate gene expression or contribute to the protection of the genome at hundreds of sites within a given bacterium, its exact perimeter and site- or species-specific features remain insufficiently characterized. New advanced approaches are required to explore thoroughly the diversity of Rho-dependent terminators and the complexity of associated mechanisms. Current in vitro analyses of Rho-dependent termination rely on radiolabeling, gel electrophoresis, and phosphorimaging of transcription reaction products and are thus hazardous, inconvenient, and low-throughput. To address these limitations, we have developed the first in vitro assay using a fluorescence detection modality to study Rho-dependent transcription termination. This powerful experimental tool accurately estimates terminator strengths in a matter of minutes and is optimized for a microplate reader format allowing multiplexed characterization of putative terminator sequences and mechanisms or high-throughput screening of new drugs targeting Rho-dependent termination.Imaging analysis of EGFR mutated cancer cells using peptide nucleic acid (PNA)-DNA probes

Hajime Shigeto, Takashi Ohtsuki, Akira Iizuka, Yasuto Akiyama, Shohei YamamuraPMID: 31241068 DOI: 10.1039/c9an00725c

Abstract

Lung cancer cells harbor various gene mutations in the mRNA sequence of the Epidermal Growth Factor Receptor (EGFR), especially the mutations of exon19del E746-A750, T790M, and L858R. This results in cancer progression and resistance to anticancer drugs (tyrosine kinase inhibitor; TKI). Therefore, the imaging analysis of EGFR mutations is required for the treatment planning for non-small cell lung cancers. This study focused on the imaging analysis of a single nucleotide substitute in EGFR mutated cancer cells. We developed three novel peptide nucleic acid (PNA)-DNA probes for recognizing and detecting the following three gene mutations in EGFR gene mutations. The PNA-DNA probes consist of fluorescein isothiocyanate (FITC) conjugated PNA as a detection probe and Dabcyl conjugated DNA as a quencher probe. The PNA-DNA probes were used to validate the feasibility for detecting three EGFR mutated sequences: exon19del E746-A750, T790M, and L858R. The three probes emitted fluorescent dose-dependent signals against three target DNA and RNA. Using the three PNA-DNA probes, we succeeded in distinguishing three kinds of lung-cancer cell lines (H1975, PC-9, and A549) which have different EGFR mutations by the fluorescence in situ hybridization (FISH) method.Enhanced Live-Cell Delivery of Synthetic Proteins Assisted by Cell-Penetrating Peptides Fused to DABCYL

Shaswati Mandal, Guy Mann, Gandhesiri Satish, Ashraf BrikPMID: 33615660 DOI: 10.1002/anie.202016208

Abstract

Live-cell delivery of a fully synthetic protein having selectivity towards a particular target is a promising approach with potential applications for basic research and therapeutics. Cell-penetrating peptides (CPPs) allow the cellular delivery of proteins but mostly result in endosomal entrapment, leading to lack of bioavailability. Herein, we report the design and synthesis of a CPP fused to 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) to enhance cellular uptake of fluorescently labelled synthetic protein analogues in low micromolar concentration. The attachment of cyclic deca-arginine (cR10) modified with a single lysine linked to DABCYL to synthetic ubiquitin (Ub) and small ubiquitin-like modifier-2 (SUMO-2) scaffolds resulted in a threefold higher uptake efficacy in live cells compared to the unmodified cR10. We could also achieve cR10DABCYL-assisted delivery of Ub and a Ub variant (Ubv) based activity-based probes for functional studies of deubiquitinases in live cells.Benefits of aged garlic extract in modulating toxicity biomarkers against p-dimethylaminoazobenzene and phenobarbital induced liver damage in

Surajit Pathak, Roberto Catanzaro, Dharani Vasan, Francesco Marotta, Yashna Chabria, Ganesan Jothimani, Rama Shanker Verma, Murugesan Ramachandran, Anisur Rahman Khuda-Bukhsh, Antara BanerjeePMID: 30207178 DOI: 10.1080/01480545.2018.1499773

Abstract

Garlic (L.), a popular spice, has been used for decades in treating several medical conditions. Although Allicin, an active ingredient of garlic has been extensively studied on carcinogen-induced hepatotoxicity and oxidative stress in rats (

), no systematic study on the beneficial effects of generic aged garlic and specific aged garlic extract-Kyolic has been done. The present study involves rats fed chronically with two liver carcinogens, p-dimethylaminoazobenzene and phenobarbital, to produce hepatotoxicity. The aged garlic extract was characterized by UV-spectra, FTIR, HPLC and GC-MS. Biochemical and pathophysiological tests were performed by keeping suitable controls at four fixation intervals, namely, 30, 60, 90, and 120 days, utilizing several widely accepted toxicity biomarkers. Compared to the controls, remarkable elevation in the activities of lactate dehydrogenase, gamma glutamyl transferase and decline in catalase and glucose-6-phosphate dehydrogenase were observed in the carcinogen fed rats. Daily administration of aged garlic extract, could favorably modulate the elevated levels of various toxicity biomarkers including serum triglyceride, creatinine, urea, bilirubin, blood urea nitrogen except total cholesterol. It also altered the levels of blood glucose, HDL-cholesterol, albumin, AST, ALT, and hemoglobin contents in carcinogen intoxicated rats, indicating its protective potential against hepatotoxicity and oxidative stress in the experimental rats. Down-regulation of Bcl-2 and p53 proteins caused cell cycle arrest and apoptosis in garlic fed group. Kyolic exhibited additional benefits by arresting cell viability of cancer cells. This study would thus validate the use of aged garlic extract in the treatment of diseases causing liver toxicity including hepatocarcinoma.

Electromembrane extraction of biogenic amines in food samples by a microfluidic-chip system followed by dabsyl derivatization prior to high performance liquid chromatography analysis

Fereshteh Zarghampour, Yadollah Yamini, Mahroo Baharfar, Mohammad FarajiPMID: 29731293 DOI: 10.1016/j.chroma.2018.04.046

Abstract

In the present research, an on-chip electromembrane extraction coupled with high performance liquid chromatography was developed for monitoring the trace levels of biogenic amines (BAs), including histamine, tryptamine, putrescine, cadaverine and spermidine in food samples. A porous polypropylene sheet membrane impregnated with an organic solvent was placed between the two parts of the chip device to separate the channels. Two platinum electrodes were mounted at the bottom of these channels, which were connected to a power supply, providing the electrical driving force for migration of ionized analytes from the sample solution through the porous sheet membrane into the acceptor phase. BAs were extracted from 2 mL aqueous sample solutions at neutral pH into 50 μL of acidified (HCl 90 mM) acceptor solution. Supported liquid membrane including NPOE containing 10% DEHP was used to ensure efficient extraction. Low voltage of 40 V was applied over the SLMs during extraction time. The influences of fundamental parameters affecting the transport of BAs were optimized. Under the optimized conditions, the relative standard deviations based on four replicate measurements were less than 8.0% and limit of detections were in range of 3.0-8.0 μg L. Finally, the method was successfully applied to determinate BAs in the food samples and satisfactory results (recovery > 95.6) were obtained.

Sequence-selective dynamic covalent assembly of information-bearing oligomers

Samuel C Leguizamon, Timothy F ScottPMID: 32034159 DOI: 10.1038/s41467-020-14607-3

Abstract

Relatively robust dynamic covalent interactions have been employed extensively to mediate molecular self-assembly reactions; however, these assembly processes often do not converge to a thermodynamic equilibrium, instead yielding mixtures of kinetically-trapped species. Here, we report a dynamic covalent self-assembly process that mitigates kinetic trapping such that multiple unique oligomers bearing covalently coreactive pendant groups are able to undergo simultaneous, sequence-selective hybridization with their complementary strands to afford biomimetic, in-registry molecular ladders with covalent rungs. Analogous to the thermal cycling commonly employed for nucleic acid melting and annealing, this is achieved by raising and lowering the concentration of a multi-role reagent to effect quantitative dissociation and subsequently catalyze covalent bond rearrangement, affording selective assembly of the oligomeric sequences. The hybridization specificity afforded by this process further enabled information encoded in oligomers to be retrieved through selective hybridization with complementary, mass-labeled sequences.Polymerization-driven successive collapse of DNA dominoes enabling highly sensitive cancer gene diagnosis

Haiyan Dong, Bo Lu, Jie Wang, Jingjing Xie, Kuancan Liu, Lee Jia, Junyang ZhuangPMID: 31761905 DOI: 10.1039/c9cc07508a

Abstract

We propose a novel fluorescence assay method by designing a polymerization-driven DNA dominoes collapse (PDDC) strategy, enabling highly sensitive detection of p53 gene (as a model analyte) and single nucleotide polymorphism analysis.Polymeric fluorescent heparin as one-step FRET substrate of human heparanase

Jyothi C Sistla, Shravan Morla, Al-Humaidi B Alabbas, Ravi C Kalathur, Chetna Sharon, Bhaumik B Patel, Umesh R DesaiPMID: 30446119 DOI: 10.1016/j.carbpol.2018.10.071